molecular formula C12H22N2O3 B1478258 3-Ethoxy-4-methoxy-1-prolylpyrrolidine CAS No. 2097947-79-8

3-Ethoxy-4-methoxy-1-prolylpyrrolidine

Cat. No. B1478258
CAS RN: 2097947-79-8
M. Wt: 242.31 g/mol
InChI Key: JKSVEEIUHFBGIQ-UHFFFAOYSA-N
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Description

3-Ethoxy-4-methoxy-1-prolylpyrrolidine is a synthetic stimulant compound that belongs to the cathinone class. It’s part of the pyrrolidine class of compounds, which are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Molecular Structure Analysis

Pyrrolidine compounds, including 3-Ethoxy-4-methoxy-1-prolylpyrrolidine, have a five-membered nitrogen-containing ring . The structure of these compounds allows for efficient exploration of the pharmacophore space due to sp3-hybridization .


Physical And Chemical Properties Analysis

The molecular weight of 3-Ethoxy-4-methoxy-1-prolylpyrrolidine is 242.31 g/mol. No further physical or chemical properties were found in the search results.

Scientific Research Applications

Addition to 1-Acylpyridinium Salts

Indolyl and pyrrolyl Grignard reagents have been shown to react with 1-acyl salts of 4-methoxy-3-(triisopropylsilyl)pyridine, yielding 1-acyl-2-heteroaryl-2,3-dihydro-4-pyridones. This process, which involves chiral auxiliaries, demonstrates the utility of these reagents in synthesizing complex heterocyclic compounds (Kuethe & Comins, 2004).

Bioactive Pyrrolidino[3,4-b]pyrrolidines Synthesis

A study detailed the rearrangement of pyrrolidino[3,4-c]pyrrolidine to pyrrolidino[3,4-b]pyrrolidine using sodium methoxide, with an evaluation of antibacterial and antimycobacterial activities. This highlights the compound's potential in developing new antibacterial agents (Belveren et al., 2018).

Nonlinear Optical Studies

Research on chalcone derivatives, including methoxy and ethoxy variants, revealed significant nonlinear optical properties. These findings are critical for applications in optical limiting and laser damage threshold studies, underpinning the potential use of such compounds in advanced optical technologies (Mathew et al., 2019).

Corrosion Inhibition

Pyridine derivatives, including methoxy-substituted compounds, have shown effective corrosion inhibition on mild steel in acidic environments. This research contributes to the development of new corrosion inhibitors for industrial applications (Ansari, Quraishi, & Singh, 2015).

Fluorescence Studies

Novel bisarylmethylidene derivatives of 2-methoxy-2-methyl-1,3-dioxan-5-one have been synthesized, with studies on their photophysical properties. This work is significant for the development of materials with potential applications in fluorescence-based technologies (Mojtahedi et al., 2017).

Stability Study of New Analgesic Compound

A stability study of a new analgesic compound, 4-methoxy-2-[3-[4-(2-methoxyphenyl)-1-piperazinyl)]-propyl] derivative of Pyrrolo[3,4-c]pyridine, was performed using HPLC, contributing to the understanding of the stability of potential pharmaceutical compounds (Muszalska & Bereda, 2008).

Mechanism of Action

Future Directions

The pyrrolidine class of compounds, including 3-Ethoxy-4-methoxy-1-prolylpyrrolidine, has significant potential in drug discovery due to their diverse biological activities . Future research could focus on exploring the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

(3-ethoxy-4-methoxypyrrolidin-1-yl)-pyrrolidin-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3/c1-3-17-11-8-14(7-10(11)16-2)12(15)9-5-4-6-13-9/h9-11,13H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKSVEEIUHFBGIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CN(CC1OC)C(=O)C2CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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